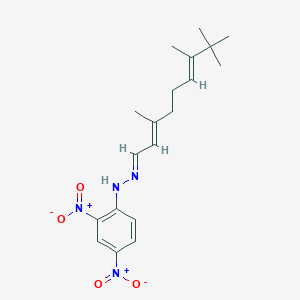

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone, also known as TAN, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and acetone. TAN is a derivative of aldehyde, which makes it a useful tool in the study of aldehydes and their reactions.

Mechanism of Action

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone reacts with aldehydes through a condensation reaction, forming a hydrazone derivative. The reaction is specific to aldehydes, making 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone a useful tool in the identification and quantification of aldehydes in complex mixtures.

Biochemical and Physiological Effects

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has no known biochemical or physiological effects on living organisms. It is a stable compound that does not react with biological molecules, making it safe to use in scientific research.

Advantages and Limitations for Lab Experiments

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a specific reagent that reacts only with aldehydes, making it a useful tool in the analysis of complex mixtures. However, 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has some limitations. It is not suitable for the analysis of aldehydes that contain functional groups that interfere with the reaction. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone is also sensitive to light and can degrade over time, leading to inaccurate results.

Future Directions

There are several future directions for the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in scientific research. One area of interest is the study of aldehyde adducts in biological systems. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be used to identify and quantify aldehyde adducts, which can provide insight into the mechanisms of aldehyde toxicity. Another area of interest is the development of new 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone derivatives that can react with other functional groups, expanding the range of compounds that can be analyzed using 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone. Finally, the use of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone in the analysis of aldehydes in clinical samples, such as blood and urine, could provide valuable information about the role of aldehydes in disease.

Synthesis Methods

The synthesis of 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone can be achieved through the reaction between 3,7,8,8-tetramethyl-2,6-nonadienal and 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction yields 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in various scientific research applications, including the identification and quantification of aldehydes in environmental and biological samples. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has been used in the analysis of air samples, water samples, and food samples to determine the presence and concentration of aldehydes. 3,7,8,8-tetramethyl-2,6-nonadienal (2,4-dinitrophenyl)hydrazone has also been used in the study of aldehyde metabolism and the formation of aldehyde adducts in biological systems.

properties

IUPAC Name |

2,4-dinitro-N-[(E)-[(2E,6E)-3,7,8,8-tetramethylnona-2,6-dienylidene]amino]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-14(7-6-8-15(2)19(3,4)5)11-12-20-21-17-10-9-16(22(24)25)13-18(17)23(26)27/h8-13,21H,6-7H2,1-5H3/b14-11+,15-8+,20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKZLBOPSCUKN-YMKUZOLLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC=C(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC/C=C(\C)/C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)

![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)

![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)

![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)